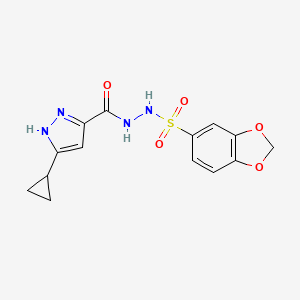
N'-(1,3-benzodioxol-5-ylsulfonyl)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyrazole ring, a benzodioxole ring, and a sulfonohydrazide group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-cyclopropyl-1H-pyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine at room temperature . This intermediate is then further reacted with appropriate reagents to form the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction rate and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a protein active site, blocking its function and thereby exerting its biological effects .
Comparison with Similar Compounds
N’~5~-[(3-CYCLOPROPYL-1H-PYRAZOL-5-YL)CARBONYL]-1,3-BENZODIOXOLE-5-SULFONOHYDRAZIDE can be compared with other similar compounds, such as:
3-Amino-5-cyclopropyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide: Another compound with a similar pyrazole ring structure
Properties
Molecular Formula |
C14H14N4O5S |
|---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
N'-(1,3-benzodioxol-5-ylsulfonyl)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C14H14N4O5S/c19-14(11-6-10(15-16-11)8-1-2-8)17-18-24(20,21)9-3-4-12-13(5-9)23-7-22-12/h3-6,8,18H,1-2,7H2,(H,15,16)(H,17,19) |
InChI Key |
IMRQINXKKCFCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















